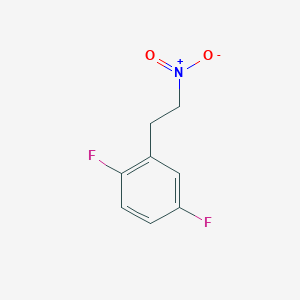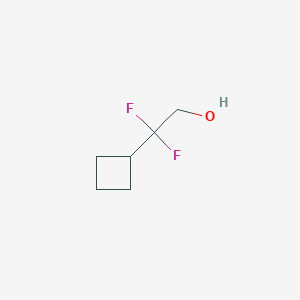
2-Cyclobutyl-2,2-difluoroethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-2,2-difluoroethan-1-ol is an organic compound characterized by the presence of a cyclobutyl group and two fluorine atoms attached to an ethan-1-ol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2,2-difluoroethan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with 2,2-difluoroacetaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Cyclobutyl-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of cyclobutyl ketones or carboxylic acids.
Reduction: Formation of cyclobutyl alcohols or alkanes.
Substitution: Formation of cyclobutyl derivatives with various functional groups.
科学的研究の応用
2-Cyclobutyl-2,2-difluoroethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Cyclobutyl-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.
類似化合物との比較
Similar Compounds
2-Cyclobutyl-2,2-difluoroethane: Lacks the hydroxyl group present in 2-Cyclobutyl-2,2-difluoroethan-1-ol.
2-Cyclobutyl-2,2-difluoropropanol: Contains an additional carbon atom in the backbone.
2-Cyclobutyl-2,2-difluoroethanamine: Features an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific combination of a cyclobutyl group, two fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C6H10F2O |
|---|---|
分子量 |
136.14 g/mol |
IUPAC名 |
2-cyclobutyl-2,2-difluoroethanol |
InChI |
InChI=1S/C6H10F2O/c7-6(8,4-9)5-2-1-3-5/h5,9H,1-4H2 |
InChIキー |
VYJVTFJHYBCXHW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(CO)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


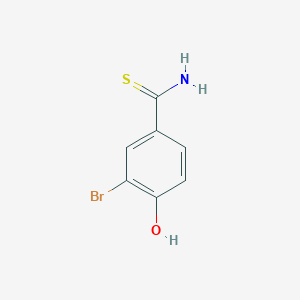
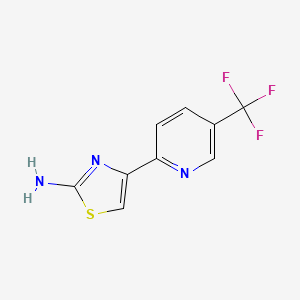

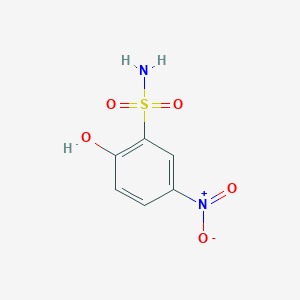

![4-(Benzo[d]thiazol-2-yl)-N-methylbutan-1-amine](/img/structure/B13598769.png)
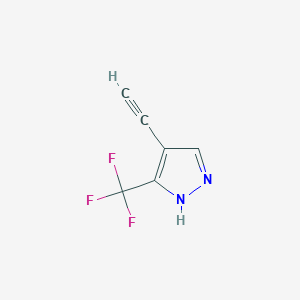

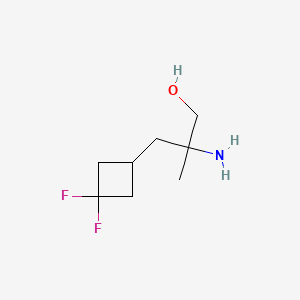
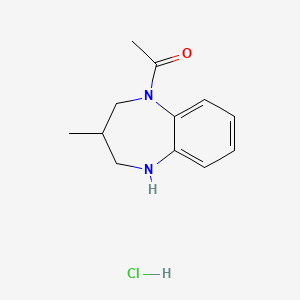
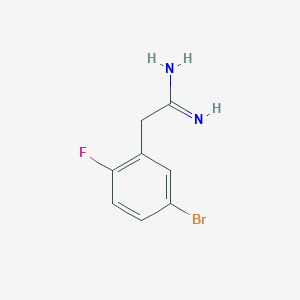
![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
